molecular formula C20H21Cl2NO5S B4758583 diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Cat. No. B4758583
M. Wt: 458.4 g/mol
InChI Key: XSJFOWQVCNRCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DAPT is a gamma-secretase inhibitor that has been shown to have a wide range of effects on cellular processes, making it a valuable tool for studying various biological pathways.

Mechanism of Action

Diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate works by inhibiting the gamma-secretase enzyme, which is responsible for the cleavage of APP and the production of beta-amyloid peptides. By inhibiting gamma-secretase, diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate reduces the production of beta-amyloid peptides, which can have a range of effects on neuronal function and survival.
In addition to its effects on beta-amyloid production, diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has also been shown to inhibit Notch signaling by blocking the cleavage of Notch receptors. This can affect cell differentiation, proliferation, and apoptosis, depending on the specific context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate depend on the specific biological pathway being studied. In the context of Alzheimer's disease research, diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been shown to reduce the production of beta-amyloid peptides, which can have a range of effects on neuronal function and survival. Inhibition of beta-amyloid production can reduce the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
In the context of Notch signaling research, diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been shown to inhibit the cleavage of Notch receptors, which can affect cell differentiation, proliferation, and apoptosis. This can have implications for various biological processes, including embryonic development, stem cell differentiation, and cancer progression.

Advantages and Limitations for Lab Experiments

Diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has several advantages for lab experiments, including its specificity for gamma-secretase and Notch signaling pathways, its relatively low toxicity, and its ability to cross the blood-brain barrier. These properties make it a valuable tool for studying various biological pathways, particularly in the context of Alzheimer's disease and Notch signaling.
However, there are also limitations to the use of diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate in lab experiments. For example, diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate can have off-target effects on other enzymes and pathways, which can complicate data interpretation. In addition, the effects of diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate on cellular processes can vary depending on the specific cell type and experimental conditions, which can make it difficult to generalize findings.

Future Directions

There are several future directions for research on diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate, including its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. In addition, diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate could be used to study the role of gamma-secretase and Notch signaling in various biological processes, including cancer progression and stem cell differentiation.
Other potential future directions for research on diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate include the development of more specific and potent inhibitors of gamma-secretase and Notch signaling, as well as the exploration of other biological pathways that may be affected by diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate. Overall, diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has significant potential for advancing our understanding of various biological processes and could have important implications for the development of new therapies for a range of diseases.

Scientific Research Applications

Diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been used extensively in scientific research, particularly in the field of neurobiology. It has been shown to inhibit the gamma-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and the production of beta-amyloid peptides. Beta-amyloid peptides are known to play a role in the development of Alzheimer's disease, and diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been used to study the effects of beta-amyloid on neuronal function and survival.
In addition to its role in Alzheimer's disease research, diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has also been used to study the role of Notch signaling in various biological processes. Notch signaling is involved in cell differentiation, proliferation, and apoptosis, and diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been used to inhibit Notch signaling and study its effects on these processes.

properties

IUPAC Name

dipropan-2-yl 5-[(2,4-dichlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO5S/c1-9(2)27-19(25)15-11(5)16(20(26)28-10(3)4)29-18(15)23-17(24)13-7-6-12(21)8-14(13)22/h6-10H,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJFOWQVCNRCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipropan-2-yl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 2
Reactant of Route 2
diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 3
Reactant of Route 3
diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 4
Reactant of Route 4
diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 5
Reactant of Route 5
diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 6
Reactant of Route 6
diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.